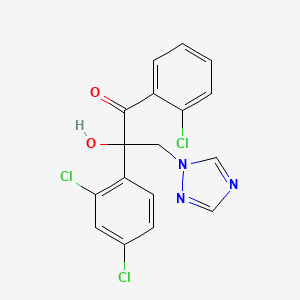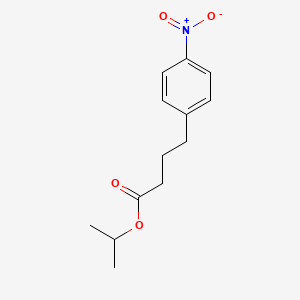
Isopropyl 4-(4-nitrophenyl)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-(4-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4. It is an ester derived from 4-nitrophenyl butyric acid and isopropanol. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-nitrophenyl)butyrate typically involves the esterification of 4-nitrophenyl butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4-(4-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-nitrophenyl butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-nitrophenyl butyric acid and isopropanol.
Reduction: Isopropyl 4-(4-aminophenyl)butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl 4-(4-nitrophenyl)butyrate has several applications in scientific research:
Analytical Chemistry: Used as a substrate in enzyme assays to study esterase and lipase activities.
Biotechnology: Employed in the development of biosensors for detecting specific analytes.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industrial Processes: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Isopropyl 4-(4-nitrophenyl)butyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, releasing 4-nitrophenyl butyric acid and isopropanol. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl propionate
- 4-Nitrophenyl palmitate
Uniqueness
Isopropyl 4-(4-nitrophenyl)butyrate is unique due to its specific ester linkage and the presence of a nitro group, which allows it to participate in a variety of chemical reactions. Its applications in enzyme assays and biosensors make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
94086-76-7 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
propan-2-yl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3 |
Clé InChI |
WQUVMYDZSHRUNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


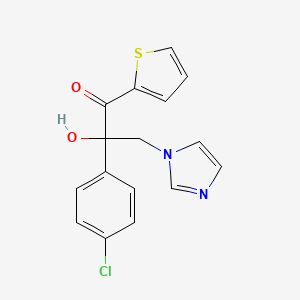
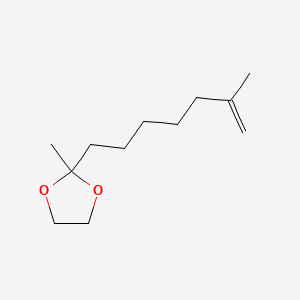

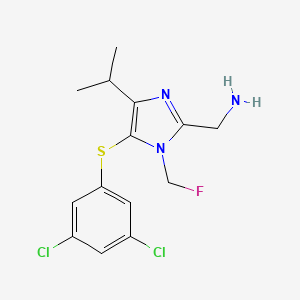
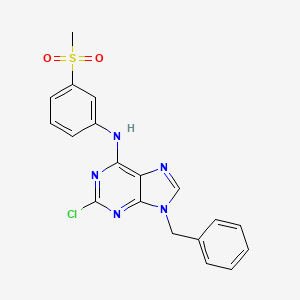

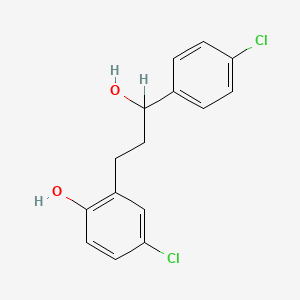
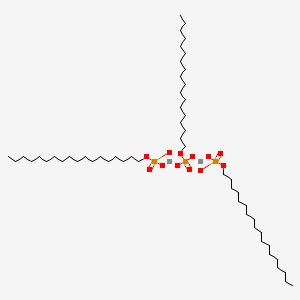
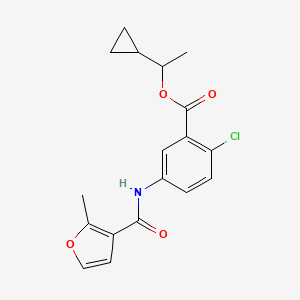
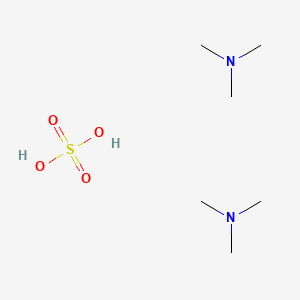
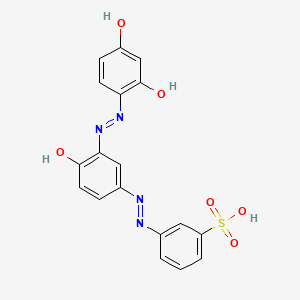

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
